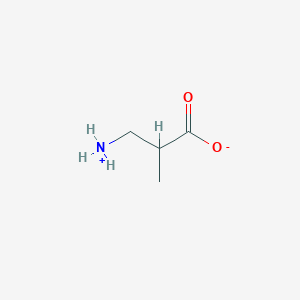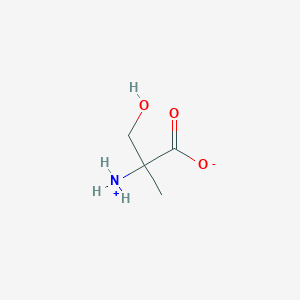
2-Aminoheptanedioic acid
Vue d'ensemble
Description
2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid, is an alpha-amino acid. It is a component of the cell wall peptidoglycan of bacteria and has a role as a bacterial metabolite . It is a non-proteinogenic alpha-amino acid .
Synthesis Analysis
2-Aminopimelic acid may be used to create peptides that are antibacterial agents that inhibit diaminopimelic acid biosynthesis required for cell wall biosynthesis .Molecular Structure Analysis
The molecular formula of 2-Aminoheptanedioic acid is C7H13NO4 . It is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group . The molecular weight is 175.18 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Analogs and Derivatives : 2-Aminoheptanedioic acid is used in synthesizing various chemical compounds. For example, a non-chiral, rigid analogue of 2-aminoadipic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin et al., 2007). Additionally, enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride was derived from cycloheptadiene, demonstrating its utility in synthesizing biologically active analogues (Shireman & Miller, 2001).
Biosynthesis Studies : In biosynthesis research, DL-2-aminohexanedioic acid was used to demonstrate the incorporation into 3-methoxycarbonylpropylglucosinolate in an Erysimum species, supporting a sequence of biosynthetic reactions (Chisholm, 1973).
Peptidomimetic Compounds : 2-Aminoheptanedioic acid has been employed in the development of peptidomimetic compounds for potential therapeutic use in autoimmune diseases by inhibiting T-cell responses to processed protein antigens presented by MHC molecules (Falcioni et al., 1999).
Analytical Chemistry and Biochemistry
N-Glycan Analysis : In the field of analytical chemistry, 2-aminobenzoic acid (a related compound) is used for labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles and aiding in sensitive glycan identification (Hronowski et al., 2020).
Protein Analysis : The amino acid composition analysis, a critical technique for protein quantification in medical and food science research, often involves the analysis of amino acids like 2-aminoheptanedioic acid (Fountoulakis & Lahm, 1998).
Fluorescence in Chemical Biology : Fluorescent amino acids, like derivatives of 2-aminoheptanedioic acid, are used in chemical biology for non-invasive studies in cells and organisms, helping in understanding molecular-level processes (Cheng et al., 2020).
Biomedical Research
Aminoglycoside Antibiotics : 2-Deoxystreptamine, an analogue of 2-aminoheptanedioic acid, is a structural feature of aminoglycoside antibiotics, crucial for their antibacterial efficacy (Busscher et al., 2005).
Biocatalysis in Drug Development : The stereoselective synthesis of amino acids like 2-amino-4-hydroxybutanoic acid, achieved through biocatalysis, is significant in drug development (Hernández et al., 2017).
Synthesis of Histone Deacetylase Inhibitors : The synthesis of 2-aminosuberic acid derivatives, a type of 2-aminoheptanedioic acid derivative, plays a role in the creation of cyclic tetrapeptides for histone deacetylase inhibition, relevant in cancer research (Chattopadhyay et al., 2017).
Orientations Futures
2-Aminoheptanedioic acid is a natural product found in Indigofera hirsuta, Indigofera schimperi, and other organisms . It could potentially serve as a biomarker for the consumption of these foods . Further studies are warranted to understand whether the peculiar metabolic patterns observed might serve as early biomarkers of lymphoma .
Propriétés
IUPAC Name |
2-aminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978316 | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoheptanedioic acid | |
CAS RN |
627-76-9, 3721-85-5 | |
| Record name | 2-Aminopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopimelic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Aminopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminopimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPIMELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















